tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
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Description
The compound would first be described in terms of its molecular formula, structure, and functional groups.
Synthesis Analysis
The synthesis of the compound would involve a series of chemical reactions, starting from readily available starting materials. The yield and purity of the compound at each step would be analyzed.Molecular Structure Analysis
Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography might be used to determine the structure of the compound.Chemical Reactions Analysis
The compound’s reactivity would be tested with various reagents to determine its chemical properties.Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) would be determined.Safety And Hazards
The compound’s safety and potential hazards would be evaluated. This could involve testing its toxicity and studying its MSDS (Material Safety Data Sheet).
Future Directions
Based on the results of these analyses, future directions for research might be suggested. This could involve further studies on the compound’s properties, modifications to its structure to improve its properties, or applications of the compound in various fields.
Please note that this is a general approach and the specific steps might vary depending on the nature of the compound and the goals of the research. For a detailed analysis of a specific compound, I would recommend consulting a specialist or a scientific literature database.
properties
IUPAC Name |
tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVGMSGNSHJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392739 |
Source
|
Record name | Boc-Trp-Met-Phe amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
CAS RN |
104180-24-7 |
Source
|
Record name | Boc-Trp-Met-Phe amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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